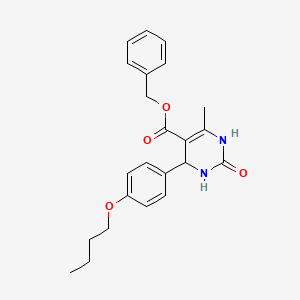

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation involving a β-ketoester, aldehyde, and urea/thiourea. This compound features a benzyl ester group at position 5 and a 4-butoxyphenyl substituent at position 4 of the pyrimidine ring.

Properties

IUPAC Name |

benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-3-4-14-28-19-12-10-18(11-13-19)21-20(16(2)24-23(27)25-21)22(26)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXLCAMPGLHNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with 4-butoxybenzaldehyde, followed by cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of advanced chromatographic techniques for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amino derivatives.

Substitution: The tetrahydropyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted tetrahydropyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits various biological activities:

- Anti-inflammatory Properties : Research indicates that tetrahydropyrimidine derivatives can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was tested for its anti-inflammatory effects in vitro. The results demonstrated a significant reduction in prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

| Parameter | Value |

|---|---|

| Compound | This compound |

| Test System | LPS-stimulated macrophages |

| Prostaglandin E2 Reduction | 70% at 50 µM |

| IC50 | 25 µM |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action

The mechanism of action of Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Impact on Thymidine Phosphorylase (TP) Inhibition and Cytotoxicity

- Shorter chains (e.g., methoxy) balance solubility and activity .

- Halogen vs. Alkoxy : Bromophenyl derivatives exhibit moderate TP inhibition (IC50 ~314 µM), while fluorophenyl analogs show unquantified cytotoxicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Solubility : Methoxy-substituted DHPMs exhibit polarity-dependent solubility, while benzyl esters and bulky alkoxy groups (butoxy) reduce aqueous solubility .

- Thermodynamics : Methoxyphenyl derivatives show negative solubility parameters in polar solvents, suggesting aggregation tendencies .

Discrepancies and Limitations

Biological Activity

Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N1O4 with a molecular weight of approximately 357.43 g/mol. The compound features a tetrahydropyrimidine ring which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N1O4 |

| Molecular Weight | 357.43 g/mol |

| Structure | Tetrahydropyrimidine |

| Key Functional Groups | Ester, Carbonyl |

Synthesis

The synthesis of this compound can be achieved through various methods, notably the Biginelli reaction. This reaction involves the condensation of an aldehyde, a hydrogen methylene active compound, and urea or its analogs. The reaction is typically catalyzed by an acid and can yield high purity products when monitored using thin-layer chromatography (TLC) and characterized with spectroscopic techniques such as IR and NMR.

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity:

Research indicates that tetrahydropyrimidine derivatives can exhibit significant antimicrobial properties against various pathogens. The presence of the butoxy group may enhance its efficacy by improving solubility and bioavailability.

2. Anti-inflammatory Effects:

Compounds in this class have shown potential in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.

3. Anticancer Properties:

Recent studies have reported that derivatives of tetrahydropyrimidines can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Study on Anticancer Activity: A derivative similar to Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine was tested against glioma cell lines and showed promising results in reducing cell viability through apoptosis induction .

- Antimicrobial Screening: A series of tetrahydropyrimidine derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity: Interaction with COX enzymes reduces the production of pro-inflammatory mediators.

- Cell Cycle Arrest: Induction of apoptosis in cancer cells may occur through activation of caspases and modulation of Bcl-2 family proteins.

- Nucleophilic Attack: The electron-donating nature of the butoxy group may enhance nucleophilicity at adjacent sites on the pyrimidine ring.

Q & A

Q. What multi-step synthetic strategies are effective for synthesizing Benzyl 4-(4-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs a modified Biginelli reaction. Key steps include:

Condensation : Reacting 4-butoxybenzaldehyde with a β-keto ester (e.g., benzyl acetoacetate) in the presence of urea or thiourea under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).

Cyclization : Heating under reflux in ethanol or methanol to form the tetrahydropyrimidine ring .

Esterification : Introducing the benzyl group via esterification with benzyl chloride, using K₂CO₃ as a base in anhydrous DMF .

- Optimization :

- Catalysts : FeCl₃ improves cyclization efficiency (yield ~70-80%) compared to traditional HCl (~50-60%) .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance regioselectivity for the 4-substituted product .

- Temperature : Controlled heating (80-100°C) minimizes side reactions like oxidation of the butoxy group .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- The aromatic protons of the 4-butoxyphenyl group appear as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the methyl group on the pyrimidine ring resonates as a singlet at δ 2.4–2.6 ppm. The benzyl ester’s CH₂ group shows a triplet at δ 5.1–5.3 ppm .

- ¹³C NMR confirms the carbonyl (C=O) at δ 165–170 ppm and the tetrahydropyrimidine ring carbons at δ 50–60 ppm .

- X-ray Crystallography :

- Single-crystal X-ray diffraction (using SHELXL97 ) reveals boat conformations of the tetrahydropyrimidine ring and intermolecular N–H⋯O hydrogen bonds (R₂⁸ motifs), critical for stability .

Q. What in vitro biological assays are appropriate for evaluating the antimicrobial or enzyme inhibitory potential of this compound?

- Methodological Answer :

- Antimicrobial Activity :

- Gram-positive/Gram-negative assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .

- Zone of Inhibition : Agar diffusion assays at 100 µg/mL .

- Enzyme Inhibition :

- Thymidine Phosphorylase (TP) Assay : Measure IC₅₀ via spectrophotometric monitoring of 2-deoxy-D-ribose formation inhibition .

- Kinetic Studies : Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Advanced Research Questions

Q. What are the key challenges in achieving regioselectivity during the synthesis of tetrahydropyrimidine derivatives, and how can they be addressed methodologically?

- Methodological Answer :

- Challenge : Competing formation of 5- vs. 6-substituted isomers due to similar reactivity of carbonyl groups.

- Solutions :

Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the aldehyde direct cyclization to the 4-position .

Ultrasound-Assisted Synthesis : Enhances regioselectivity (up to 90% 4-substituted product) by accelerating intermediate formation .

HPLC Monitoring : Track reaction progress using C18 columns (acetonitrile/water gradient) to isolate desired regioisomers .

Q. How do thermodynamic solubility parameters influence the purification and formulation of this compound in preclinical studies?

- Methodological Answer :

- Solubility Analysis :

- Use the van’t Hoff equation to calculate ΔH and ΔS of dissolution in solvents like ethanol, DMSO, and water .

- Data : Solubility in ethanol (25°C): 12.5 mg/mL; in DMSO: >50 mg/mL .

- Purification :

- Recrystallization from ethanol/water (7:3 v/v) yields >95% purity .

- Formulation : Nanoemulsions (using Tween 80) improve aqueous solubility for in vivo delivery .

Q. How does the substitution pattern on the phenyl ring (e.g., butoxy vs. ethoxy groups) impact the compound’s biological activity and physicochemical properties?

- Methodological Answer :

- Biological Impact :

- Butoxy Group : Enhances lipophilicity (logP = 3.2 vs. 2.8 for ethoxy), improving membrane permeability (Caco-2 assay Papp = 8.7 × 10⁻⁶ cm/s) .

- Antitubercular Activity : Ethyl 4-(4-fluorophenyl) analogs show MIC = 35 µM against Mycobacterium tuberculosis, while butoxy derivatives require higher concentrations (MIC = 50 µM) due to steric hindrance .

- Physicochemical Properties :

- Melting Point : Butoxy-substituted compounds have lower mp (180–185°C) vs. ethoxy (195–200°C) due to reduced crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.